2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
Overview
Description
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate is a chemical compound known for its unique properties and applications in various fields. It is a colorless to light yellow liquid with high solubility and stability, making it a valuable reagent in organic synthesis and industrial processes .
Preparation Methods
The synthesis of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate typically involves the reaction of triethylene glycol monomethyl ether with p-toluenesulfonic acid. The process includes several steps:
Starting Materials: Triethylene glycol monomethyl ether and p-toluenesulfonic acid.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Purification: The product is purified through various techniques such as distillation and recrystallization to achieve high purity
Chemical Reactions Analysis
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate undergoes several types of chemical reactions:
Nucleophilic Substitution: The tosyl group in the compound acts as a good leaving group, facilitating nucleophilic substitution reactions. Common reagents include sodium azide and other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to various products.
Major Products: The reactions typically yield products such as 3,6,9-trioxa-1-aminodecane and other derivatives
Scientific Research Applications
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Employed in the modification of biomolecules and the study of biological pathways.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.
Industry: Utilized in the production of polymers and as a cross-linking agent in various industrial processes
Mechanism of Action
The mechanism of action of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The tosyl group is displaced by nucleophiles, leading to the formation of new chemical bonds. This property is exploited in various synthetic pathways to create complex molecules .
Comparison with Similar Compounds
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate is unique due to its high solubility and stability. Similar compounds include:
- 2-(2-(2-Methoxyethoxy)ethoxy)ethyl p-toluenesulfonate
- 4-Methylbenzenesulfonic Acid 2-(2-(2-Methoxyethoxy)ethoxy)ethyl Ester
- 2-(2-(2-Methoxyethoxy)ethoxy)ethyl Tosylate These compounds share similar chemical structures but differ in their specific applications and reactivity .
Properties
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O6S/c1-13-3-5-14(6-4-13)21(15,16)20-12-11-19-10-9-18-8-7-17-2/h3-6H,7-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDNRKGPFWUYIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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